NBI-961

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

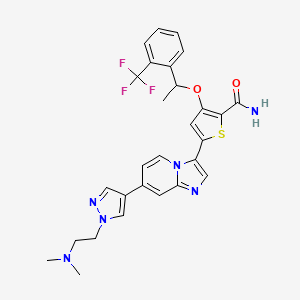

Molecular Formula |

C28H27F3N6O2S |

|---|---|

Molecular Weight |

568.6 g/mol |

IUPAC Name |

5-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide |

InChI |

InChI=1S/C28H27F3N6O2S/c1-17(20-6-4-5-7-21(20)28(29,30)31)39-23-13-24(40-26(23)27(32)38)22-15-33-25-12-18(8-9-37(22)25)19-14-34-36(16-19)11-10-35(2)3/h4-9,12-17H,10-11H2,1-3H3,(H2,32,38) |

InChI Key |

BQODGOMHYSMCGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)C3=CN=C4N3C=CC(=C4)C5=CN(N=C5)CCN(C)C)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

NBI-961 in Diffuse Large B-cell Lymphoma: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of NBI-961, a novel bifunctional inhibitor, in the context of Diffuse Large B-cell Lymphoma (DLBCL). The content herein is based on preclinical research and aims to provide a comprehensive resource for professionals in the field of oncology and drug development.

Executive Summary

Diffuse Large B-cell Lymphoma (DLBCL) is the most prevalent and aggressive form of non-Hodgkin lymphoma, with a significant portion of patients experiencing refractory or relapsed disease following standard chemoimmunotherapy.[1] The serine/threonine kinase NEK2 has been identified as a key player in tumorigenesis and is associated with poor overall survival in DLBCL patients.[2][3] this compound is a potent, first-in-class small molecule inhibitor that targets NEK2, demonstrating a unique dual mechanism of action.[2][4] By both catalytically inhibiting NEK2 and inducing its proteasomal degradation, this compound effectively disrupts critical oncogenic pathways, leading to cell cycle arrest and apoptosis in DLBCL cells.[2][5] This guide will explore the molecular intricacies of this compound's function, present key preclinical data, and detail the experimental methodologies used to elucidate its mechanism.

The Role of NEK2 in DLBCL

NEK2 (NIMA-related kinase 2) is a crucial regulator of the cell cycle, primarily known for its role in centrosome separation, which is essential for proper mitotic progression.[3][6] Overexpression of NEK2 has been documented in various malignancies and is linked to the activation of oncogenic signaling pathways, including the AKT pathway, contributing to tumorigenesis and drug resistance.[2][3] In DLBCL, high expression of NEK2 mRNA and protein is correlated with inferior overall survival, establishing it as a valid therapeutic target.[2][3]

This compound: A Bifunctional NEK2 Inhibitor

This compound distinguishes itself from other NEK2 inhibitors through its dual mechanism of action.[2]

-

Catalytic Inhibition: this compound directly inhibits the kinase activity of NEK2. This is evidenced by the loss of phosphorylated NEK2 (p-NEK2) in DLBCL cells following treatment.[2]

-

Proteasomal Degradation: Beyond enzymatic inhibition, this compound also triggers the degradation of the total NEK2 protein via the proteasome.[2][4] This dual action ensures a more profound and sustained suppression of NEK2-driven oncogenic signaling.

This bifunctional nature makes this compound significantly more potent than indirect NEK2 inhibitors like INH154, which fails to induce NEK2 degradation or impact cell viability in DLBCL cell lines.[2][3]

Cellular and Molecular Effects of this compound in DLBCL

Treatment of DLBCL cells with this compound initiates a cascade of anti-tumorigenic events:

-

Cell Cycle Arrest: By inhibiting NEK2, this compound disrupts the G2/M checkpoint of the cell cycle, leading to a significant arrest in this phase.[2][7]

-

Induction of Apoptosis: The disruption of cell cycle progression and oncogenic signaling culminates in programmed cell death.[2][7]

-

Alteration of the Proteome and Phospho-proteome: Global proteomics and phospho-proteomics studies have revealed that this compound shifts the cellular landscape towards an anti-mitotic and pro-apoptotic state.[2][3]

-

Chemosensitization: this compound has been shown to sensitize DLBCL cells to standard-of-care chemotherapeutic agents, doxorubicin and vincristine, suggesting potential for combination therapies.[2]

Quantitative Preclinical Data

The anti-tumor activity of this compound has been quantified across various DLBCL cell lines.

| Cell Line | Subtype | GI50 (nM) |

| SUDHL5 | GCB | Data not available in search results |

| RIVA | ABC | Data not available in search results |

| U2932 | ABC | Data not available in search results |

| VAL | GCB | Data not available in search results |

GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like. GI50 values represent the concentration of this compound required to inhibit cell growth by 50%.

Chemosensitization Effects of this compound [2]

| Chemotherapeutic Agent | Cell Line | Fold-Lower Concentration for GI50 with this compound |

| Doxorubicin | SUDHL5, RIVA | 8–28 |

| Vincristine | SUDHL5, RIVA | 5–7 |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of this compound.

Cell Viability Assay

-

Assay: 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) colorimetric assay.

-

Procedure: DLBCL cells were seeded at a density of 20,000 cells per well. Cells were then incubated with varying concentrations of this compound, doxorubicin, or vincristine. Cell viability was determined as per the manufacturer's protocol (Promega).[2]

Western Blot Analysis

-

Objective: To determine the protein levels of total NEK2 and phosphorylated NEK2 (p-NEK2).

-

Procedure: DLBCL cell lines (e.g., SUDHL5, VAL) were treated with this compound for 24 hours. In some experiments, cells were co-treated with the proteasome inhibitor bortezomib (BTZ). Cell lysates were prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for NEK2 and p-NEK2. Actin was used as a loading control.[4]

Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To measure the mRNA expression levels of NEK2.

-

Procedure: The SUDHL5 cell line was treated with this compound for 24 hours. RNA was extracted, reverse transcribed to cDNA, and subjected to RT-qPCR using primers specific for NEK2.[4]

Apoptosis and Cell Cycle Analysis

-

Procedure: DLBCL cell lines, including this compound sensitive (SUDHL5, RIVA) and less sensitive (VAL) lines, were treated with this compound. Cells were then stained with appropriate markers (e.g., Annexin V and Propidium Iodide for apoptosis, DNA-intercalating dyes for cell cycle) and analyzed by flow cytometry.

Visualizing the Mechanism and Workflows

Signaling Pathway of this compound in DLBCL

References

- 1. Frontiers | Development of combinatorial antibody therapies for diffuse large B cell lymphoma [frontiersin.org]

- 2. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 7. medchemexpress.com [medchemexpress.com]

NBI-961: A Bifunctional NEK2 Inhibitor for Diffuse Large B-Cell Lymphoma

An In-depth Technical Guide

Introduction

The serine/threonine kinase NEK2 (Never in Mitosis Gene A-related Kinase 2) is a critical regulator of mitotic progression, primarily known for its role in centrosome separation.[1][2] Aberrant overexpression of NEK2 is implicated in the tumorigenesis and progression of various cancers, including Diffuse Large B-Cell Lymphoma (DLBCL), the most common and aggressive form of non-Hodgkin lymphoma.[3][4][5] High NEK2 expression in DLBCL is associated with poor overall survival, making it a compelling therapeutic target.[3][5] NBI-961 is a novel, potent, and bifunctional small molecule inhibitor of NEK2, demonstrating significant preclinical anti-tumor activity in DLBCL models.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for researchers and drug development professionals.

Core Mechanism of Action: A Bifunctional Approach

This compound exhibits a unique dual mechanism of action against NEK2:

-

Catalytic Inhibition: this compound binds to the active site of the NEK2 protein kinase, preventing the phosphorylation of its substrates.[3] This is evidenced by a marked decrease in autophosphorylated NEK2 (p-NEK2) upon treatment with this compound.[3]

-

Proteasomal Degradation: Uniquely, this compound also induces the degradation of the total NEK2 protein.[3][5] This effect is blocked by the co-administration of a proteasome inhibitor, such as bortezomib, confirming that this compound promotes the removal of NEK2 via the proteasome pathway.[3]

This bifunctional activity ensures a more complete and sustained shutdown of NEK2-driven oncogenic signaling compared to traditional catalytic inhibitors.

Caption: Bifunctional mechanism of this compound targeting NEK2.

Quantitative Preclinical Data

The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies.

Kinase Selectivity

This compound exhibits high selectivity for NEK2. In a scanEDGE® kinome panel of over 90 kinases, this compound demonstrated significant binding affinity for NEK2.[3]

| Kinase | % Displacement (300 nM this compound) |

| NEK2 | 98.2% |

| Other Kinases | Lesser displacement |

Table 1: Kinase binding affinity of this compound.[3]

At a lower concentration of 15 nM, off-target effects were largely abolished, with the exception of Fms Related Receptor Tyrosine Kinase 3 (FLT3).[3]

In Vitro Efficacy: Growth Inhibition (GI₅₀)

This compound demonstrates potent growth inhibitory effects in the nanomolar range across a panel of DLBCL cell lines, with particular sensitivity observed in Activated B-Cell like (ABC) subtype cells.[3]

| Cell Line | Subtype | GI₅₀ (nM) |

| SUDHL5 | GCB | 76 |

| RIVA | ABC | 28 |

| U2932 | ABC | Not specified |

| VAL | GCB | 243 |

Table 2: Growth inhibitory concentrations (GI₅₀) of this compound in DLBCL cell lines.[3]

Cellular Effects

Treatment with this compound leads to significant downstream cellular consequences:

-

Cell Cycle Arrest: this compound induces a pronounced G2/M phase cell cycle arrest in sensitive DLBCL cell lines.[3][5]

-

Apoptosis: Following cell cycle arrest, this compound treatment leads to the induction of apoptosis.[3][5]

-

Downstream Signaling: this compound treatment results in a dose-dependent decrease in phosphorylated AKT, a key pro-survival signaling molecule in B-cells.[3]

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits cell growth by 50% (GI₅₀).

Caption: Workflow for determining cell viability (GI₅₀).

-

Cell Seeding: DLBCL cell lines are seeded into 96-well plates at an appropriate density.

-

Compound Treatment: Cells are treated with a range of concentrations of this compound, typically in serial dilutions. A DMSO-treated control is included.

-

Incubation: Plates are incubated for 96 hours at 37°C and 5% CO₂.

-

Reagent Addition: CellTiter-Glo® Luminescent Cell Viability Assay reagent is added to each well according to the manufacturer's protocol.

-

Measurement: Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

-

Data Analysis: The data is normalized to the DMSO control, and GI₅₀ values are calculated using non-linear regression analysis.

Western Blot Analysis

This protocol is used to assess the levels of total and phosphorylated NEK2, as well as other proteins of interest.

-

Cell Lysis: DLBCL cells, treated with this compound or DMSO for a specified time (e.g., 24 hours), are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for NEK2, phospho-NEK2, AKT, phospho-AKT, or a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis

This protocol quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: DLBCL cells are treated with this compound or DMSO. After the treatment period, cells are harvested and washed with phosphate-buffered saline (PBS).

-

Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing to prevent clumping, and then stored at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting DNA content histograms with appropriate software.

NEK2 Signaling Pathway in DLBCL

NEK2 is involved in several oncogenic pathways that are crucial for DLBCL survival and proliferation.

Caption: Overview of NEK2 signaling pathways in DLBCL.

Conclusion and Future Directions

This compound is a promising preclinical candidate for the treatment of DLBCL, distinguished by its novel bifunctional mechanism of both inhibiting NEK2's catalytic activity and inducing its proteasomal degradation. This dual action leads to potent anti-tumor effects, including G2/M cell cycle arrest and apoptosis, particularly in the aggressive ABC subtype of DLBCL. Furthermore, this compound has been shown to sensitize DLBCL cells to standard chemotherapy agents like doxorubicin and vincristine.[3] Currently, this compound is in the preclinical stage of development, and there are no ongoing clinical trials. Future research will likely focus on completing IND-enabling studies to move this compound into clinical evaluation for patients with relapsed or refractory DLBCL. The robust preclinical data suggest that targeting NEK2 with this compound could be a valuable new therapeutic strategy for this challenging disease.

References

- 1. Nek2 Kinase Signaling in Malaria, Bone, Immune and Kidney Disorders to Metastatic Cancers and Drug Resistance: Progress on Nek2 Inhibitor Development [mdpi.com]

- 2. Targeting NEK2 as a promising therapeutic approach for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

NBI-961: A Bifunctional Inhibitor of NEK2 Driving Apoptosis in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-961 is a potent and selective bifunctional inhibitor of the serine/threonine kinase NEK2. It demonstrates significant anti-tumor activity by inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in Diffuse Large B-cell Lymphoma (DLBCL). This technical guide provides a comprehensive overview of the core mechanisms of this compound-induced apoptosis, detailed experimental protocols for its characterization, and quantitative data from key preclinical studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively study and potentially advance this compound or similar NEK2 inhibitors in an oncology setting.

Introduction

The Never in Mitosis Gene A (NIMA)-related kinase 2 (NEK2) is a crucial regulator of mitotic progression, primarily involved in centrosome separation.[1][2] Its overexpression has been documented in a multitude of malignancies, including lymphoma, breast cancer, and non-small cell lung cancer, and often correlates with poor patient prognosis.[1] NEK2's role in tumorigenesis is attributed to its capacity to override cell cycle checkpoints and promote oncogenic signaling pathways, such as the AKT pathway.[1][2]

This compound has emerged as a novel therapeutic agent that not only inhibits the kinase activity of NEK2 but also promotes its proteasomal degradation.[1] This dual mechanism of action leads to a robust anti-proliferative effect in cancer cells, culminating in cell cycle arrest and programmed cell death, or apoptosis. This document will delve into the technical details of this compound's pro-apoptotic activity.

Mechanism of Action of this compound

This compound's primary mechanism of action is the targeted inhibition and degradation of NEK2.[1] This leads to a cascade of downstream events that shift the cellular balance from pro-survival to pro-apoptotic.

Direct Inhibition of NEK2 Kinase Activity

This compound binds to the active conformation of NEK2, effectively blocking its catalytic function.[2] This prevents the phosphorylation of NEK2 substrates that are critical for mitotic progression.

Induction of NEK2 Proteasomal Degradation

In addition to enzymatic inhibition, this compound also induces the degradation of the NEK2 protein via the proteasome.[1] This bifunctional activity ensures a sustained suppression of NEK2-mediated signaling.

Downstream Signaling Pathways

The inhibition of NEK2 by this compound impacts several key signaling pathways implicated in cell survival and apoptosis:

-

AKT Pathway: NEK2 is known to activate the AKT signaling pathway, which is a central regulator of cell survival.[1][2] this compound treatment leads to a reduction in phosphorylated (active) AKT, thereby diminishing pro-survival signals.[2]

-

p53 Pathway: NEK2 can phosphorylate and inhibit the tumor suppressor p53, thereby preventing apoptosis. By inhibiting NEK2, this compound may restore p53's pro-apoptotic functions.

The culmination of these effects is a cellular state that is primed for apoptosis.

Quantitative Data on this compound Induced Apoptosis

Preclinical studies have provided quantitative data on the efficacy of this compound in inducing apoptosis in cancer cell lines, particularly in DLBCL.

Cell Viability (GI50 Values)

The half-maximal growth inhibitory concentration (GI50) of this compound has been determined in a panel of DLBCL cell lines, highlighting its potent anti-proliferative effects.

| Cell Line | Subtype | GI50 (nM) |

| RIVA | ABC | ~25 |

| U2932 | ABC | Not Specified |

| SUDHL5 | GCB | ~80 |

| VAL | GCB | ~240 |

| HT | GCB | Not Specified |

Table 1: GI50 values of this compound in various DLBCL cell lines after 96 hours of treatment.[2] Data is approximated from published graphs.

Induction of Apoptosis

Flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining has been employed to quantify the percentage of apoptotic cells following this compound treatment.

| Cell Line | This compound Conc. (nM) | Treatment Duration (h) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Total Apoptotic Cells |

| SUDHL5 | 80 | 96 | ~15% | ~25% | ~40% |

| RIVA | 25 | 96 | ~20% | ~30% | ~50% |

| VAL | 240 | 96 | ~10% | ~15% | ~25% |

Table 2: Percentage of apoptotic cells in DLBCL cell lines treated with this compound.[2] Data is approximated from published graphs.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. The following are protocols for key experiments used to characterize this compound-induced apoptosis.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound (dissolved in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate overnight at 37°C and 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate for 72-96 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate GI50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound (dissolved in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates at a density that will not exceed confluency at the end of the experiment.

-

Incubate overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 24-96 hours.

-

Harvest cells, including any floating cells in the supernatant.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis Markers

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-p-AKT, anti-AKT, anti-NEK2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add chemiluminescent substrate and visualize protein bands using an imaging system.

In Vivo Efficacy of this compound

While specific quantitative data from in vivo studies are not detailed in the readily available literature, preclinical studies in mouse xenograft models of DLBCL have demonstrated that this compound can effectively suppress tumor growth.[1][2] These studies provide a strong rationale for the further development of this compound in a clinical setting.

Conclusion

This compound represents a promising therapeutic strategy for cancers that are dependent on NEK2 signaling. Its ability to induce apoptosis through a dual mechanism of kinase inhibition and protein degradation makes it a potent anti-cancer agent. The data and protocols presented in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in a broader range of cancer types. Future studies should focus on elucidating the full spectrum of downstream signaling pathways affected by this compound and on optimizing its delivery and efficacy in in vivo models to pave the way for clinical translation.

References

NBI-961: A Bifunctional Inhibitor of NEK2 for the Treatment of Diffuse Large B-cell Lymphoma

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action

Executive Summary: The serine/threonine kinase NEK2 is a critical regulator of mitotic progression, and its overexpression is correlated with poor prognosis in various malignancies, including diffuse large B-cell lymphoma (DLBCL). This document details the discovery and characterization of NBI-961, a novel, potent, and bifunctional small molecule inhibitor of NEK2. This compound uniquely combines catalytic inhibition of NEK2's kinase activity with the induction of its proteasomal degradation. This dual mechanism leads to potent anti-tumor effects, including G2/M cell cycle arrest and apoptosis in DLBCL cells. This guide provides a comprehensive overview of the synthesis, mechanism of action, and preclinical evaluation of this compound, establishing it as a promising therapeutic candidate for NEK2-dependent cancers.

Introduction: Targeting NEK2 in Lymphoma

The "never in mitosis gene A" (NIMA)-related kinase 2 (NEK2) is essential for centrosome separation and the G2/M transition in the cell cycle.[1][2] Its overactivity has been implicated in tumorigenesis and drug resistance through the activation of oncogenic pathways like AKT.[1][2] In diffuse large B-cell lymphoma (DLBCL), the most common aggressive non-Hodgkin lymphoma, high expression of NEK2 mRNA and protein is associated with inferior overall survival.[1][2][3] This correlation identified NEK2 as a compelling therapeutic target for this frequently refractory and relapse-prone cancer.[1][2]

The development of this compound was driven by the need for a potent and specific pharmacological agent to probe and inhibit NEK2 function in lymphoma.[1] Unlike existing indirect inhibitors such as INH154, which failed to show significant cytotoxic effects in lymphoma cells, this compound was designed for direct and robust inhibition of NEK2's oncogenic activity.[1][3]

Discovery and Synthesis of this compound

Discovery

This compound was identified as a potent NEK2 inhibitor with a unique bifunctional mechanism.[1] Computational modeling shows that this compound fits within the NEK2 active site. Its imidazopyridine ring system interacts with the hinge region crucial for ATP binding, while the trifluoromethyl phenyl group interfaces with the lipophilic roof of the pocket, and the pyrazole moiety is oriented towards the solvent.[3] This specific binding is foundational to its inhibitory action.

Synthesis

This compound (formerly known as CMP3a) was synthesized as previously described in the scientific literature.[1] The purity of the final compound was determined to be 96% by HPLC.[1] For research purposes, the compound is typically dissolved in dimethyl sulfoxide (DMSO).[1]

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2225902-98-5 | [4] |

| Molecular Formula | C28H27F3N6O2S | [5][6] |

| Molecular Weight | 568.61 g/mol | [5][6] |

| Solubility | In DMSO: 100 mg/mL (175.87 mM) | [4][6] |

| Storage | Stock solution can be stored at -20°C for several months or -80°C for up to six months. | [4][7] |

Mechanism of Action

This compound exhibits a novel, bifunctional mechanism of action against NEK2.[1]

-

Catalytic Inhibition: It directly inhibits the kinase activity of NEK2. This is evidenced by the reduction of NEK2 autophosphorylation (p-NEK2) upon treatment.[1][8]

-

Proteasomal Degradation: It induces the degradation of the total NEK2 protein via the proteasome.[1][3][4][7] This was confirmed by experiments showing that the proteasome inhibitor bortezomib blocks the this compound-induced loss of total NEK2 protein, while the loss of p-NEK2 (catalytic inhibition) remains unaffected.[1][8]

This dual-action mechanism makes this compound significantly more potent than indirect inhibitors like INH154, which neither prevents NEK2 autophosphorylation nor induces its degradation in lymphoma cells.[1][3] The downstream consequence of NEK2 inhibition by this compound is the disruption of critical cell cycle and survival pathways, leading to G2/M arrest and apoptosis.[1][3][7] Furthermore, this compound treatment leads to a dose-dependent loss of phosphorylated AKT, a key pro-survival protein in B-cells.[1]

Caption: Bifunctional mechanism of this compound targeting NEK2.

Preclinical Efficacy and Quantitative Data

This compound has demonstrated potent anti-tumor effects in preclinical models of DLBCL, showing efficacy in both cell lines and patient-derived cells.[1]

In Vitro Efficacy

This compound achieves growth inhibitory concentrations (GI50) in the nanomolar range across a panel of DLBCL cell lines, with particular sensitivity noted in Activated B-Cell like (ABC) subtype cells.[1]

Table 2: Growth Inhibitory Concentration (GI50) of this compound in DLBCL Cell Lines

| Cell Line | Subtype | GI50 (nM) |

| SUDHL5 | GCB | 370 |

| RIVA | ABC | 150 |

| U2932 | ABC | 210 |

| VAL | GCB | >1000 |

| GM22671 | Benign B-cells | >1000 |

| (Data extracted and compiled from McCrury et al., Mol Cancer Ther, 2023)[1] |

Chemosensitization

Treatment with this compound sensitizes DLBCL cells to standard chemotherapy agents. In the SUDHL5 and RIVA cell lines, this compound potentiated the cytotoxic effects of doxorubicin and vincristine, allowing for an 8- to 28-fold and 5- to 7-fold lower GI50 for doxorubicin and vincristine, respectively.[1] This effect was attributed to an increase in apoptosis.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.[1]

Cell Culture and Reagents

-

Cell Lines: DLBCL cell lines (e.g., SUDHL5, RIVA, VAL) are cultured according to standard protocols.

-

Authentication: Cell lines are authenticated periodically using systems like the PowerPlex® 16 System.

-

Compounds: this compound is dissolved in DMSO to create stock solutions. Doxorubicin and vincristine are purchased from commercial suppliers. DMSO is used as the vehicle treatment control in all experiments.[1]

Western Blot Analysis

-

Treatment: Cells are treated with specified concentrations of this compound or DMSO for 24 hours.

-

Lysis: Cells are harvested and lysed in appropriate lysis buffer.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked and then incubated with primary antibodies against NEK2, p-NEK2, and a loading control (e.g., Actin) overnight at 4°C.

-

Secondary Antibody & Detection: The membrane is incubated with an appropriate HRP-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

-

Treatment: Cells (e.g., SUDHL5, RIVA, VAL) are treated with this compound or DMSO for a specified time.

-

Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Caption: Experimental workflow for evaluating this compound's efficacy.

Apoptosis Assay

-

Treatment: Cells are treated with this compound or DMSO.

-

Staining: Harvested cells are washed and resuspended in Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V and propidium iodide (PI).

-

Analysis: Stained cells are analyzed by flow cytometry. Viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) are quantified.

Summary of Cellular Outcomes

The inhibition of NEK2 by this compound initiates a cascade of events that are detrimental to cancer cell survival. The logical relationship between target inhibition and cellular phenotype is a key aspect of its therapeutic potential.

Caption: Logical flow from this compound action to cellular outcomes.

Conclusion and Future Directions

This compound is a first-in-class bifunctional inhibitor of NEK2 that demonstrates significant preclinical activity against DLBCL.[1] Its unique mechanism of combining kinase inhibition with proteasomal degradation provides a robust and potent method for targeting NEK2-dependent cancers.[1][3] The data strongly support an oncogenic function for NEK2 in DLBCL and establish this compound as a promising therapeutic agent.[1]

To date, this compound has not been evaluated in clinical trials.[3][8] Future work will likely focus on formal preclinical development, including IND-enabling toxicology studies, to pave the way for its evaluation in human clinical trials for patients with DLBCL and potentially other NEK2-overexpressing malignancies.

References

- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. shop.bio-connect.nl [shop.bio-connect.nl]

- 6. file.glpbio.com [file.glpbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

NBI-961: A Bifunctional Inhibitor Targeting NEK2-Driven Oncogenic Pathways

A Technical Overview for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of NBI-961, a novel bifunctional inhibitor of the serine/threonine kinase NEK2. Overexpression of NEK2 is associated with poor prognosis in several cancers, including Diffuse Large B-cell Lymphoma (DLBCL), where it plays a crucial role in tumorigenesis and drug resistance through the activation of oncogenic pathways.[1][2][3][4] this compound presents a promising therapeutic strategy by not only inhibiting the kinase activity of NEK2 but also inducing its proteasomal degradation, leading to a sustained reduction in its signaling output.[1][4][5]

Core Mechanism of Action

This compound exhibits a unique dual mechanism of action against NEK2.[1][5] Unlike traditional kinase inhibitors that only block the catalytic activity, this compound also promotes the degradation of the NEK2 protein through the proteasome.[1][5][6] This bifunctional approach ensures a more profound and durable suppression of NEK2's oncogenic functions. The inhibition of NEK2 by this compound has been shown to disrupt key cellular processes that are hijacked by cancer cells for their proliferation and survival. Specifically, treatment with this compound leads to G2/mitosis arrest and the induction of apoptosis in sensitive cancer cell lines.[1][2][3][6]

Impact on Oncogenic Signaling Pathways

The primary oncogenic pathway modulated by this compound is the NEK2 signaling cascade, which has significant downstream effects on cell cycle progression and apoptosis. Global proteomics and phospho-proteomics have revealed that NEK2 orchestrates these critical cellular processes through the regulation of a network of signaling molecules.[1][2][3][4] A key downstream effector of NEK2's oncogenic activity is the AKT signaling pathway, which is a central regulator of cell survival and proliferation.[2][4][7] By inhibiting NEK2, this compound effectively dampens the pro-survival signals transmitted through the AKT pathway.

Caption: Mechanism of this compound targeting the NEK2 pathway.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative activity in various DLBCL cell lines. The growth inhibitory concentrations (GI50) were found to be in the nanomolar range, particularly in cell lines derived from the Activated B-Cell (ABC) subtype of DLBCL.[1]

| Cell Line | Subtype | GI50 (nM) |

| SUDHL5 | GCB | Sensitive (exact value not specified in abstract) |

| RIVA | GCB | Sensitive (exact value not specified in abstract) |

| VAL | GCB | Less Sensitive |

| ABC-derived cells | ABC | Nanomolar range |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the effects of this compound.

Cell Viability Assay

To determine the effect of this compound on cell viability, DLBCL cell lines were seeded in multi-well plates and treated with a range of concentrations of this compound or a vehicle control (DMSO). After a specified incubation period (e.g., 24 to 96 hours), cell viability was assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The GI50 values were then calculated from the dose-response curves.

Western Blot Analysis

For the analysis of protein expression and phosphorylation status, DLBCL cells were treated with this compound or vehicle control. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies specific for NEK2, phosphorylated NEK2, and other proteins of interest, as well as a loading control (e.g., ACTIN). After incubation with appropriate secondary antibodies, the protein bands were visualized using an imaging system. Co-treatment with a proteasome inhibitor like bortezomib was used to confirm proteasomal degradation of NEK2.[7]

Caption: Experimental workflow for Western Blot analysis.

Cell Cycle Analysis

To investigate the effect of this compound on cell cycle progression, treated and control cells were harvested, washed, and fixed. The fixed cells were then stained with a fluorescent DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G1, S, and G2/M) was determined based on their fluorescence intensity.

Apoptosis Assay

The induction of apoptosis by this compound was quantified using methods such as Annexin V and propidium iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound represents a novel and promising therapeutic agent for cancers driven by NEK2 overexpression. Its unique bifunctional mechanism of action, leading to both inhibition and degradation of NEK2, results in potent anti-tumor effects, including cell cycle arrest and apoptosis.[1][3][5] The data strongly support the continued investigation of this compound as a potential treatment for DLBCL and other malignancies where NEK2 is a key oncogenic driver.[3][7] Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.[4][5]

References

- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

NBI-961: A Bifunctional Inhibitor Validating NEK2 as a Therapeutic Target in Lymphoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for NBI-961, a novel, potent, and bifunctional inhibitor of NIMA-related kinase 2 (NEK2), in various lymphoma models. The data presented herein establishes NEK2 as a critical oncogenic driver in lymphoma, particularly Diffuse Large B-cell Lymphoma (DLBCL), and highlights the therapeutic potential of this compound.

Executive Summary

NEK2, a serine/threonine kinase essential for mitotic progression, is frequently overexpressed in lymphoma and correlates with poor patient outcomes.[1][2][3] this compound is a first-in-class small molecule inhibitor that not only inhibits the catalytic activity of NEK2 but also induces its proteasomal degradation.[1][4][5] This dual mechanism of action leads to potent anti-tumor effects in preclinical lymphoma models. In a subset of sensitive DLBCL cells, this compound induces G2/mitosis arrest and apoptosis.[1][2][3] Furthermore, this compound demonstrates synergistic activity with standard-of-care chemotherapeutic agents and effectively suppresses tumor growth in vivo, validating NEK2 as a promising therapeutic target for lymphoma.[1][3]

The Target: NEK2 in Lymphoma

NEK2 is a key regulator of centrosome separation and mitotic entry.[1][2][3] Its overexpression in various cancers, including lymphoma, is linked to tumorigenesis and drug resistance through the activation of oncogenic pathways like AKT.[1][2][3] Studies have shown a significant correlation between high NEK2 mRNA and protein abundance in DLBCL patient tumors and inferior overall survival, establishing NEK2 as a prognostic biomarker and a compelling therapeutic target.[1]

This compound: Mechanism of Action

This compound exhibits a unique bifunctional mechanism of action against NEK2.[1][5]

-

Catalytic Inhibition: this compound directly inhibits the kinase activity of NEK2, preventing the phosphorylation of its downstream substrates that are crucial for mitotic progression. This is evidenced by a marked decrease in autophosphorylated NEK2 (p-NEK2) upon treatment with this compound.[1][5]

-

Proteasomal Degradation: Beyond catalytic inhibition, this compound also promotes the degradation of the total NEK2 protein via the proteasome.[1][4][5] This is confirmed by the observation that co-treatment with the proteasome inhibitor bortezomib rescues the this compound-induced loss of NEK2 protein.[1][5]

This dual action ensures a more profound and sustained suppression of NEK2 signaling compared to traditional kinase inhibitors.

Caption: Mechanism of action of this compound.

Target Validation in Lymphoma Models: Quantitative Data

The efficacy of this compound has been demonstrated across a panel of DLBCL cell lines, showcasing its potent anti-proliferative activity.

Table 1: Growth Inhibitory (GI50) Concentrations of this compound in DLBCL Cell Lines

| Cell Line | Subtype | GI50 (nM) |

| SUDHL5 | GCB | 76 |

| RIVA | ABC | 85 |

| U2932 | ABC | 150 |

| VAL | ABC | >1000 |

Data extracted from McCrury et al., Mol Cancer Ther, 2023.[1]

Table 2: Cellular Effects of this compound in Sensitive DLBCL Cell Lines

| Cell Line | Effect | Observation |

| SUDHL5 | Cell Cycle | G2/M Arrest |

| RIVA | Apoptosis | Increased Apoptosis |

Observations from McCrury et al., Mol Cancer Ther, 2023.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay

-

Cell Seeding: DLBCL cells were seeded in 96-well plates at a density of 1 x 10^4 cells per well.

-

Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Plates were incubated for 96 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

-

Data Analysis: Luminescence was read on a plate reader, and GI50 values were calculated using a non-linear regression model in GraphPad Prism.

Western Blot Analysis

-

Cell Lysis: Cells were treated with this compound for 24 hours, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and incubated with primary antibodies against NEK2, p-NEK2, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Cells were treated with this compound for 24 hours, harvested, and fixed in 70% ethanol overnight at -20°C.

-

Staining: Fixed cells were washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Cell cycle distribution was analyzed by flow cytometry, acquiring at least 10,000 events per sample.

-

Data Analysis: The percentage of cells in G0/G1, S, and G2/M phases was quantified using flow cytometry analysis software.

Signaling Pathways and Experimental Workflows

The inhibition of NEK2 by this compound impacts key cellular pathways that regulate cell cycle and apoptosis.

Caption: Simplified NEK2 signaling pathway in lymphoma.

The validation of this compound's efficacy followed a logical and systematic workflow.

Caption: Experimental workflow for this compound target validation.

Conclusion

The comprehensive preclinical data strongly support the validation of NEK2 as a therapeutic target in lymphoma. The bifunctional NEK2 inhibitor, this compound, has demonstrated potent and specific anti-tumor activity in lymphoma models by inducing cell cycle arrest, apoptosis, and tumor growth inhibition. These findings provide a solid rationale for the clinical development of this compound and other NEK2-targeting therapies for patients with lymphoma, particularly those with aggressive and refractory disease.

References

- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for NBI-961 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of NBI-961, a potent and bifunctional NEK2 inhibitor, in cancer cell culture models. This compound has demonstrated significant anti-tumor effects, particularly in Diffuse Large B-cell Lymphoma (DLBCL), by inducing both catalytic inhibition and proteasomal degradation of NEK2, leading to cell cycle arrest and apoptosis.[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism targeting the serine/threonine kinase NEK2, which is crucial for mitotic progression.[2]

-

Catalytic Inhibition: this compound directly inhibits the kinase activity of NEK2, preventing the phosphorylation of its downstream targets.[1]

-

Proteasomal Degradation: this compound also induces the degradation of the NEK2 protein via the proteasome pathway.[1][3]

This combined action leads to a robust suppression of NEK2 function, resulting in G2/M phase cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines.[1][2] Global proteomics and phospho-proteomics have revealed that NEK2 inhibition by this compound orchestrates a shift in the cellular landscape towards an anti-mitotic and pro-apoptotic state.[1]

Quantitative Data

The growth inhibitory effects of this compound have been quantified in various DLBCL cell lines, demonstrating potency in the nanomolar range.[1]

| Cell Line | Subtype | GI₅₀ (nM)[1] |

| RIVA | ABC | 25 |

| SUDHL5 | GCB | 80 |

| VAL | ABC | 240 |

| U2932 | ABC | Data referenced in study[1] |

| HT | GCB | Data referenced in study[1] |

| SUDHL6 | GCB | Data referenced in study[1] |

| HBL1 | GCB | Data referenced in study[1] |

| SUDHL4 | GCB | Data referenced in study[1] |

GI₅₀ values are based on data from McCrury et al., 2023 and its supplementary materials (Supplementary Table S5).

For proteomics experiments, the following concentrations of this compound were used for a 96-hour incubation period[1]:

-

RIVA: 25 nM

-

SUDHL5: 80 nM

-

VAL: 240 nM

Experimental Protocols

Cell Viability (MTS) Assay

This protocol is for determining the effect of this compound on the viability of DLBCL cell lines.

Materials:

-

DLBCL cell lines (e.g., SUDHL5, RIVA, VAL)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader

Procedure:

-

Seed DLBCL cells into a 96-well plate at a density of 20,000 cells per well in 100 µL of complete medium.[1]

-

Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.001 – 40 µM.[1] Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 96 hours.[1]

-

Following incubation, add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis of NEK2 Expression

This protocol is for assessing the impact of this compound on total and phosphorylated NEK2 protein levels.

Materials:

-

DLBCL cell lines

-

Complete cell culture medium

-

This compound

-

Bortezomib (proteasome inhibitor, optional)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies: anti-NEK2, anti-phospho-NEK2, and a loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere or reach a suitable density.

-

Treat the cells with various concentrations of this compound or vehicle control for 24 hours.[1][3] For proteasome inhibition experiments, co-treat with bortezomib.[1][3]

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Total and Phospho-Proteomics

This protocol outlines the preparation of cell lysates for mass spectrometry-based proteomics to identify global changes in protein expression and phosphorylation following this compound treatment.

Materials:

-

DLBCL cell lines (RIVA, VAL, SUDHL5)

-

Complete cell culture medium

-

This compound

-

Vehicle control (0.1% DMSO)

-

Filter-aided sample preparation (FASP) reagents

-

Tryptic digestion reagents

-

Tandem mass tagging (TMT) reagents

-

Phosphopeptide enrichment materials

-

Mass spectrometer (e.g., Orbitrap Fusion Lumos)

Procedure:

-

Treat RIVA, VAL, and SUDHL5 cells with either vehicle (0.1% DMSO) or this compound at their respective GI₅₀ concentrations (25 nM for RIVA, 80 nM for SUDHL5, 240 nM for VAL) for 96 hours at 37°C and 5% CO₂.[1]

-

Collect the cell samples.

-

Reduce and digest the proteins using the filter-aided sample preparation (FASP) method.[1]

-

Label the resulting tryptic peptides using tandem mass tagging (TMT) reagents.[1]

-

Enrich for phosphopeptides from the labeled peptide mixture.[1]

-

Analyze the samples by mass spectrometry.[1]

Visualizations

References

- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Features of Cancers Exhibiting Exceptional Responses to Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

Application Notes and Protocols for NBI-961 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-961 is a potent and selective bifunctional inhibitor of NIMA-related Kinase 2 (NEK2). Its unique mechanism of action involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation. This dual action leads to G2/M cell cycle arrest and apoptosis in cancer cells, making this compound a promising therapeutic agent, particularly for malignancies like Diffuse Large B-cell Lymphoma (DLBCL). Preclinical evaluation of this compound in mouse xenograft models is a critical step in its development. These models, where human tumor cells are implanted into immunodeficient mice, allow for the in vivo assessment of the compound's anti-tumor efficacy and tolerability. This document provides a detailed protocol for the utilization of this compound in a DLBCL mouse xenograft model, based on established research.

Mechanism of Action of this compound

This compound's primary target, NEK2, is a serine/threonine kinase essential for mitotic progression, specifically in centrosome separation. In several cancers, NEK2 is overexpressed and its activity contributes to tumorigenesis. This compound exerts its anti-cancer effects through a dual mechanism:

-

Catalytic Inhibition : this compound binds to the active site of NEK2, preventing its autophosphorylation and subsequent phosphorylation of downstream targets. This disrupts the kinase's function in cell cycle progression.

-

Proteasomal Degradation : this compound also induces the degradation of the NEK2 protein via the proteasome. This reduction in total NEK2 protein levels further disables its oncogenic signaling.

The culmination of these actions is the induction of G2/M arrest and apoptosis, leading to reduced cancer cell viability.

Experimental Protocol: this compound in a DLBCL Mouse Xenograft Model

This protocol outlines the key steps for evaluating the efficacy of this compound in a DLBCL xenograft model.

1. Materials and Reagents

-

Cell Line: U2932 (or other this compound sensitive DLBCL cell line)

-

Mice: NSG-IL6 mice (or other suitable immunodeficient strain)

-

This compound: As a powder, to be formulated for injection

-

Vehicle Control: PBS (or as appropriate for this compound formulation)

-

Cell Culture Media: RPMI-1640, fetal bovine serum, penicillin-streptomycin

-

Reagents for Injection: Matrigel (optional), sterile saline

-

Anesthetics: Isoflurane or equivalent

-

Bioluminescent Imaging Reagents: Luciferin

2. Cell Culture

-

Culture U2932 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.

-

If using a cell line that expresses luciferase, confirm its activity before use.

3. Tumor Implantation

-

Harvest and resuspend U2932 cells in sterile PBS or saline at a concentration of 1 x 10^7 cells/mL.

-

Anesthetize the mice using isoflurane.

-

Inject 100 µL of the cell suspension (1 x 10^6 cells) intravenously into the tail vein of each mouse.

4. This compound Administration

-

Allow tumors to establish for a predetermined period (e.g., 7-14 days), which can be monitored by bioluminescent imaging.

-

Randomize mice into treatment and control groups.

-

Prepare this compound in the appropriate vehicle at the desired concentration.

-

Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule (e.g., daily, three times a week).

-

Administer an equivalent volume of the vehicle to the control group.

5. Monitoring and Endpoints

-

Tumor Growth: Monitor tumor burden regularly (e.g., twice weekly) using bioluminescent imaging. Quantify the luminescence signal for each mouse.

-

Animal Health: Monitor the body weight, behavior, and overall health of the mice daily.

-

Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival.

-

Termination: Euthanize mice when tumors reach a predetermined size, or if they show signs of significant distress, in accordance with institutional animal care and use guidelines.

Data Presentation

The following tables represent hypothetical data from a study evaluating this compound in a DLBCL xenograft model.

Table 1: In Vitro Cytotoxicity of this compound in DLBCL Cell Lines

| Cell Line | Histological Subtype | GI50 (nM) |

| SUDHL5 | GCB-DLBCL | 50 |

| RIVA | ABC-DLBCL | 75 |

| VAL | ABC-DLBCL | 200 |

| U2932 | ABC-DLBCL | 60 |

GI50: Growth Inhibitory concentration 50%

Table 2: In Vivo Efficacy of this compound in U2932 Xenograft Model

| Treatment Group | Number of Mice | Mean Tumor Luminescence (Day 21) (photons/sec) | Tumor Growth Inhibition (%) | Median Survival (Days) |

| Vehicle (PBS) | 10 | 5.8 x 10^8 | - | 28 |

| This compound (50 mg/kg) | 10 | 1.2 x 10^8 | 79.3 | 45 |

Conclusion

This compound is a novel NEK2 inhibitor with a compelling dual mechanism of action that translates to significant anti-tumor activity in preclinical models of DLBCL. The provided protocols and application notes offer a framework for the in vivo evaluation of this compound, which is essential for its continued development as a potential cancer therapeutic. Careful adherence to established methodologies and ethical guidelines is paramount for obtaining robust and reproducible data.

Application Notes and Protocols for NBI-961 In Vivo Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-961 is a potent and bifunctional inhibitor of the serine/threonine kinase NEK2.[1][2][3][4] Its unique mechanism of action involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation.[1][5][6] This dual activity leads to G2/mitosis arrest and subsequent apoptosis in cancer cells, particularly in models of Diffuse Large B-cell Lymphoma (DLBCL).[1][5][7] Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound, highlighting its potential as a therapeutic agent.[1][5] These application notes provide a detailed overview of the in vivo dosage and administration protocols for this compound based on published preclinical data.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting NEK2, a kinase crucial for cell cycle progression, specifically for entry into mitosis.[1][7] Its bifunctional nature allows it to not only block the enzymatic activity of NEK2 but also to promote its destruction by the proteasome.[1] This leads to a halt in the cell cycle at the G2/M phase and induces programmed cell death (apoptosis) in sensitive cancer cell lines.[1][5] Furthermore, the inhibition of NEK2 by this compound has been shown to impact downstream oncogenic signaling pathways, including the AKT pathway.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from preclinical studies.

| Parameter | Value | Cell Lines | Notes |

| In Vivo Dosage | 5 mg/kg | U2932 (DLBCL) | Administered once daily.[1] |

| Administration Route | Intraperitoneal (IP) Injection | U2932 (DLBCL) | Vehicle used was PBS.[1] |

| In Vitro GI50 | Nanomolar range | DLBCL cell lines (SUDHL5, RIVA) | Particularly effective in ABC-derived cells.[1] |

| Therapeutic Window | 4.2 | DLBCL vs. benign B cells | Ratio of MTC in benign cells to MEC in sensitive DLBCL cells.[1] |

MEC: Minimal Effective Concentration; MTC: Minimal Toxic Concentration

Experimental Protocols

In Vivo Antitumor Efficacy Study in a DLBCL Xenograft Model

This protocol outlines the methodology for evaluating the in vivo efficacy of this compound in a mouse xenograft model of DLBCL.

1. Cell Culture and Animal Model:

- U2932 DLBCL cells are cultured under standard conditions.

- NSG-IL6 mice are used as the host for tumor cell engraftment.

2. Tumor Cell Implantation:

- U2932 cells are transplanted into NSG-IL6 mice.

3. Tumor Growth Monitoring and Randomization:

- Tumor engraftment and growth are monitored via bioluminescence imaging.

- This is performed approximately 10 minutes after an intraperitoneal injection of D-luciferin (1.5 mg/mouse).[1]

- Imaging is conducted using a system like the IVIS Imaging System 200 Series.[1]

- After approximately 10 days, when tumors are established, mice are randomized into treatment and control groups based on sex, cage mate, and bioluminescence signal.[1]

4. This compound Formulation and Administration:

- Formulation: For in vivo studies, this compound is dissolved in Phosphate-Buffered Saline (PBS).[1] For in vitro experiments, it is dissolved in DMSO.[1]

- Dosage: The treatment group receives 5 mg/kg of this compound.[1]

- Administration: The drug is administered once daily via intraperitoneal injection.[1]

- The control group receives an equivalent volume of PBS via the same route.[1]

5. Efficacy Evaluation:

- Tumor growth is monitored regularly using bioluminescence imaging.

- Animal survival is monitored and recorded.

- At the end of the study, tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry) to assess target engagement and downstream effects.

Visualizations

Signaling Pathway of this compound

Caption: this compound's dual-action mechanism on the NEK2 pathway.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for assessing this compound in a DLBCL mouse model.

References

- 1. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Bifunctional Inhibitor Reveals NEK2 as a Therapeutic Target and Regulator of Oncogenic Pathways in Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Detecting NEK2 Degradation by NBI-961 using Western Blot

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for utilizing Western blotting to detect the degradation of NIMA-related kinase 2 (NEK2) following treatment with the bifunctional inhibitor NBI-961. NEK2 is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis.[1][2] Its overexpression has been linked to various cancers, making it a compelling therapeutic target.[1][3] The compound this compound has been identified as a potent inhibitor of NEK2 that not only blocks its kinase activity but also induces its proteasomal degradation.[3][4][5] This protocol outlines the necessary steps for cell culture, treatment with this compound, protein extraction, quantification, and subsequent detection of NEK2 protein levels by Western blot.

Data Presentation

The following table summarizes the quantitative analysis of NEK2 and phosphorylated NEK2 (p-NEK2) protein levels in Diffuse Large B-cell Lymphoma (DLBCL) cell lines (SUDHL5 and VAL) after a 24-hour treatment with this compound. The data is derived from densitometric analysis of Western blot bands, normalized to an internal loading control (β-actin).

| Cell Line | Treatment (24h) | Target Protein | Normalized Band Intensity (Mean ± SEM) | Fold Change vs. Control |

| SUDHL5 | DMSO (Vehicle) | NEK2 | 1.00 ± 0.00 | 1.00 |

| This compound (76 nM) | NEK2 | ~0.25 ± 0.05 | ~0.25 | |

| This compound (152 nM) | NEK2 | ~0.10 ± 0.03 | ~0.10 | |

| DMSO (Vehicle) | p-NEK2 | 1.00 ± 0.00 | 1.00 | |

| This compound (76 nM) | p-NEK2 | ~0.15 ± 0.04 | ~0.15 | |

| This compound (152 nM) | p-NEK2 | ~0.05 ± 0.02 | ~0.05 | |

| VAL | DMSO (Vehicle) | NEK2 | 1.00 ± 0.00 | 1.00 |

| This compound (76 nM) | NEK2 | ~0.40 ± 0.08 | ~0.40 | |

| This compound (152 nM) | NEK2 | ~0.20 ± 0.05 | ~0.20 | |

| DMSO (Vehicle) | p-NEK2 | 1.00 ± 0.00 | 1.00 | |

| This compound (76 nM) | p-NEK2 | ~0.30 ± 0.06 | ~0.30 | |

| This compound (152 nM) | p-NEK2 | ~0.10 ± 0.04 | ~0.10 |

Note: The values presented are estimations based on graphical representations in the source literature and are intended for illustrative purposes.[6][7] For precise quantification, refer to the original publication.

Experimental Protocols

This section provides a detailed methodology for the key experiments required to assess this compound-induced NEK2 degradation.

1. Cell Culture and Treatment:

-

Cell Lines: SUDHL5 and VAL (DLBCL cell lines) are suitable models.[6]

-

Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics, following standard cell culture protocols.

-

Treatment:

-

Seed cells at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere and stabilize overnight (for adherent cells).

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Treat cells with varying concentrations of this compound (e.g., 76 nM, 152 nM) for the desired time course (e.g., 24 hours).[6]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

To confirm proteasomal degradation, a co-treatment with a proteasome inhibitor like bortezomib (BTZ) can be performed.[6]

-

2. Protein Lysate Preparation:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[8][9]

-

For adherent cells, add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[10][11]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][11] For suspension cells, pellet the cells by centrifugation and resuspend in lysis buffer.[8][9]

-

Incubate the lysate on ice for 30 minutes with periodic vortexing to ensure complete lysis.[8][9]

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet cellular debris.[8][11]

-

Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.[8][11]

3. Protein Concentration Measurement:

-

Determine the protein concentration of each lysate using a standard protein assay such as the Bradford, Lowry, or BCA assay.[12][13][14]

-

Follow the manufacturer's instructions for the chosen assay.

-

This step is crucial for ensuring equal loading of protein in each lane of the SDS-PAGE gel.[13]

4. SDS-PAGE and Western Blotting:

-

Sample Preparation:

-

Gel Electrophoresis:

-

Load equal amounts of protein (typically 20-50 µg) into the wells of a polyacrylamide gel (e.g., 4-20% gradient gel).[10][11][15]

-

Include a pre-stained protein ladder to monitor migration and estimate protein size.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[16]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[17]

-

The transfer can be performed using a wet or semi-dry transfer system.[17]

-

After transfer, you can briefly stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[10]

-

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[10][11]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for NEK2. A recommended dilution for anti-NEK2 antibody is 1:1000.[18] Incubate overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, depending on the primary antibody host) diluted in blocking buffer for 1 hour at room temperature.[17]

-

Final Washes: Repeat the washing step with TBST.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system or X-ray film.[17]

-

-

Stripping and Re-probing (Optional):

-

To detect a loading control protein (e.g., β-actin or GAPDH) on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with an antibody against the loading control.

-

5. Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the NEK2 band to the intensity of the loading control band in the same lane.

-

Calculate the fold change in NEK2 protein levels in this compound-treated samples relative to the vehicle-treated control.

Mandatory Visualization

Caption: this compound induces NEK2 degradation via the proteasome.

Caption: Step-by-step workflow for Western blot analysis.

References

- 1. Anti-NEK2 antibody (ab227958) | Abcam [abcam.com]

- 2. NEK2 Polyclonal Antibody (H00004751-D01P) [thermofisher.com]

- 3. Bifunctional inhibitor reveals NEK2 as a therapeutic target and regulator of oncogenic pathways in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WB检测样本前处理:细胞裂解和蛋白提取 [sigmaaldrich.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Biorbyt [biorbyt.com]

- 11. bio-rad.com [bio-rad.com]

- 12. How do I determine protein concentration for my western blot experiment? | AAT Bioquest [aatbio.com]

- 13. licorbio.com [licorbio.com]

- 14. bosterbio.com [bosterbio.com]

- 15. neobiotechnologies.com [neobiotechnologies.com]

- 16. www2.nau.edu [www2.nau.edu]

- 17. SDS-PAGE & Western Blot Protocol (NBP1-54576): Novus Biologicals [novusbio.com]

- 18. scbt.com [scbt.com]

Application Notes and Protocols for Cell Viability Assay with NBI-961 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-961 is a potent and bifunctional small molecule inhibitor of the serine/threonine kinase NEK2.[1][2][3][4] Its mechanism of action involves both the catalytic inhibition of NEK2 and the induction of its proteasomal degradation.[1][5][6] This dual activity leads to the disruption of crucial cellular processes, including cell cycle progression and apoptosis, making this compound a compound of significant interest in cancer research, particularly for malignancies such as Diffuse Large B-cell Lymphoma (DLBCL).[1][2][5][7][8]

The primary cellular effects of this compound treatment include arrest at the G2/M phase of the cell cycle and the induction of apoptosis.[1][2][5] NEK2 is a key regulator of centrosome separation and mitotic progression, and its inhibition by this compound disrupts these processes, leading to cell cycle arrest.[1][8] Furthermore, the inhibition of NEK2 has been shown to impact oncogenic signaling pathways, including the AKT pathway, ultimately promoting programmed cell death.[1][5][6][8]